molecular formula C7H7F2NO3S B12990778 3,5-Difluoro-2-methoxybenzenesulfonamide

3,5-Difluoro-2-methoxybenzenesulfonamide

Cat. No.: B12990778
M. Wt: 223.20 g/mol
InChI Key: OTZBMRDNFPCDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Sulfonamide Scaffolds in Modern Organic Chemistry

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, is a cornerstone in synthetic organic chemistry and medicinal chemistry. wikipedia.org This scaffold is a key component in a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. researchgate.net The prevalence of sulfonamides stems from their chemical stability and the rigid, well-defined geometry of the functional group, which often results in crystalline compounds. wikipedia.org This crystallinity is historically significant, as the formation of a sulfonamide derivative from an amine is a classic method for characterization, with the derivative's melting point serving as a key identifier. wikipedia.org

In contemporary organic synthesis, the preparation of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, is a robust and versatile method for creating diverse sulfonamide libraries for research and drug discovery. wikipedia.org The sulfonamide group itself is relatively unreactive, but the N-H bond can be deprotonated, and the atoms attached to the sulfur and nitrogen can be varied extensively, allowing for fine-tuning of the molecule's biological and physical properties. wikipedia.orgeurekaselect.com This adaptability has cemented the sulfonamide scaffold as a privileged structure in the development of new bioactive molecules. eurekaselect.com

Impact of Fluorine Substitution on Aromatic Systems: Electronic and Steric Considerations

The introduction of fluorine atoms into an aromatic ring profoundly alters the molecule's electronic and steric characteristics. numberanalytics.com Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect) through the carbon-fluorine sigma bond. csbsju.edu This effect decreases the electron density of the aromatic ring, which can reduce its reactivity toward electrophilic substitution reactions. numberanalytics.com

The interplay of these electronic effects has a significant impact on a molecule's properties:

Reactivity: While generally deactivating for electrophilic substitution, fluorine substitution can enhance reactivity towards nucleophilic aromatic substitution. numberanalytics.com

Acidity/Basicity: The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons (e.g., on phenols or anilines).

Metabolic Stability: The carbon-fluorine bond is very strong, making fluorinated compounds more resistant to oxidative metabolism, a desirable trait in pharmaceutical design. nih.gov

Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can influence its ability to cross biological membranes. nih.gov

Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. However, the presence of multiple fluorine atoms can create significant steric hindrance around the aromatic ring, influencing reaction rates and molecular conformations. numberanalytics.com

EffectDescriptionConsequence on Aromatic Ring
Inductive Effect (-I)Strong electron withdrawal through the C-F sigma bond due to fluorine's high electronegativity.Decreases overall electron density, deactivates the ring toward electrophilic attack. numberanalytics.com
Mesomeric Effect (+M)Donation of lone pair electrons from fluorine into the aromatic π-system.Increases electron density at ortho and para positions, directing electrophiles to these sites. csbsju.edu
Steric EffectThe physical size of the fluorine atom.Minimal for a single atom, but multiple substitutions can create steric hindrance, affecting molecular interactions. numberanalytics.com

Overview of 3,5-Difluoro-2-methoxybenzenesulfonamide within Contemporary Chemical Research Contexts

This compound is a specialized organic compound that combines the key features of both sulfonamides and fluorinated aromatics. Its structure suggests its primary role as a building block or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The synthesis of this compound would typically proceed via the amination of its corresponding sulfonyl chloride, 3,5-Difluoro-2-methoxybenzenesulfonyl chloride (CAS No. 1233509-72-2). bldpharm.com

The specific substitution pattern of this compound is structurally significant:

Two Fluorine Atoms (at C3 and C5): The meta-positioning of the two fluorine atoms strongly withdraws electron density from the ring, enhancing its stability and influencing the acidity of the sulfonamide N-H proton.

A Methoxy (B1213986) Group (at C2): The ortho-methoxy group is an electron-donating group that can modulate the electronic properties of the ring and also provides a potential site for metabolic interaction or further chemical modification.

A Sulfonamide Group (at C1): This functional group serves as a versatile handle for creating derivatives and is a well-established pharmacophore.

While specific research focused solely on this compound is not extensively documented in public literature, its structural motifs are present in compounds investigated for various biological activities. For instance, related difluorinated benzenesulfonamide (B165840) derivatives have been synthesized and evaluated as potential aldose reductase inhibitors for managing diabetes complications. ebi.ac.uk The unique combination of fluorine and methoxy substituents on the benzenesulfonamide scaffold makes it a valuable intermediate for creating novel chemical entities with tailored electronic and steric properties for targeted biological applications.

PropertyValue / Description
Molecular FormulaC₇H₇F₂NO₃S
Molecular Weight223.20 g/mol
StructureA benzene (B151609) ring substituted with a sulfonamide group, two fluorine atoms at positions 3 and 5, and a methoxy group at position 2.
Synthetic Precursor3,5-Difluoro-2-methoxybenzenesulfonyl chloride. bldpharm.com
Potential Research AreaIntermediate for the synthesis of bioactive compounds in medicinal and agrochemical research. ebi.ac.ukinnospk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7F2NO3S

Molecular Weight

223.20 g/mol

IUPAC Name

3,5-difluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7F2NO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

OTZBMRDNFPCDCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)N)F)F

Origin of Product

United States

Synthetic Methodologies for 3,5 Difluoro 2 Methoxybenzenesulfonamide

Established Synthetic Routes and Precursor Utilization

The traditional synthesis of 3,5-Difluoro-2-methoxybenzenesulfonamide is a multi-step process that relies on the sequential functionalization of a substituted benzene (B151609) core. A plausible and commonly employed strategy commences with a readily available precursor, which is then systematically modified to incorporate the desired substituents. A key intermediate in this pathway is 2,4-difluoroanisole.

Sulfonylation Reactions in the Formation of the Sulfonamide Moiety

The cornerstone of many synthetic routes to sulfonamides is the reaction of a sulfonyl chloride with an amine. In the case of this compound, the final step typically involves the amination of the corresponding sulfonyl chloride, 3,5-difluoro-2-methoxybenzenesulfonyl chloride. This transformation is conventionally achieved by reacting the sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate. nih.gov The reaction proceeds via a nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond.

The precursor, 3,5-difluoro-2-methoxybenzenesulfonyl chloride, is generally prepared through the chlorosulfonylation of 2,4-difluoroanisole. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent. The methoxy (B1213986) group (-OCH3) and the fluorine atoms on the benzene ring direct the incoming chlorosulfonyl group (-SO2Cl) to the sterically accessible position that is electronically activated. The directing effects of the substituents play a crucial role in the regioselectivity of this reaction.

Introduction of the Methoxy Group

The methoxy group is often introduced early in the synthetic sequence. A common method for the preparation of the key precursor, 2,4-difluoroanisole, involves the methylation of 2,4-difluorophenol (B48109). This can be achieved using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to deprotonate the phenolic hydroxyl group.

Strategies for Introducing Fluorine Atoms into the Benzene Ring

The presence of fluorine atoms on the aromatic ring significantly influences the compound's properties. The synthesis often starts with a pre-fluorinated precursor. For instance, 2,4-difluoroaniline (B146603) can be a starting material, which can then be converted to 2,4-difluorophenol via a diazotization reaction followed by hydrolysis. google.com Various synthetic routes exist for producing difluoroanilines, often involving multi-step processes starting from less substituted benzene derivatives. google.com

Novel Synthetic Approaches and Reaction Development

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for the preparation of sulfonamides.

Catalyst-Mediated Syntheses for Enhanced Selectivity and Yield

The classical sulfonylation of amines can sometimes be challenging, especially with sterically hindered substrates. Modern catalytic systems have been developed to overcome these limitations. For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds in amination reactions. While direct catalytic amination of sulfonyl chlorides with ammonia is an area of ongoing research, related catalytic systems for the amination of aryl chlorides have been reported, which could potentially be adapted for sulfonamide synthesis. nih.gov

The synthesis of the sulfonyl chloride intermediate itself can also be improved using catalytic methods. For example, palladium-catalyzed chlorosulfonylation of arylboronic acids has been demonstrated as a mild and functional group-tolerant alternative to traditional methods using chlorosulfonic acid. nih.gov

Green Chemistry Principles and Sustainable Synthesis Optimization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be employed to enhance its environmental sustainability.

One approach is the use of greener solvents. Traditional sulfonamide syntheses often utilize chlorinated solvents. Research has explored the use of more environmentally friendly solvents, such as water or ionic liquids, for sulfonylation reactions. nih.gov For example, the reaction of sulfonyl chlorides with amines can be carried out in water, often with the aid of a base to neutralize the hydrochloric acid byproduct. nih.gov

Another green approach focuses on atom economy and reducing the number of synthetic steps. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. e3s-conferences.org Furthermore, the development of catalytic methods, as mentioned previously, often leads to milder reaction conditions and reduced energy consumption.

The use of safer reagents is also a key aspect of green chemistry. For instance, alternatives to hazardous chlorinating agents for the synthesis of sulfonyl chlorides are being explored.

Below is a table summarizing the key synthetic steps and the reagents that can be utilized:

Synthetic Step Starting Material Reagent(s) Product Approach
Fluorination & Functionalization Benzene derivativeVarious fluorinating and functionalizing agents2,4-DifluoroanilineEstablished
Diazotization & Hydrolysis 2,4-DifluoroanilineNaNO₂, H₂SO₄, H₂O2,4-DifluorophenolEstablished
Methylation 2,4-DifluorophenolDimethyl sulfate, Base2,4-DifluoroanisoleEstablished
Chlorosulfonylation 2,4-DifluoroanisoleChlorosulfonic acid3,5-Difluoro-2-methoxybenzenesulfonyl chlorideEstablished
Amination 3,5-Difluoro-2-methoxybenzenesulfonyl chlorideAmmoniaThis compoundEstablished
Catalytic Amination 3,5-Difluoro-2-methoxybenzenesulfonyl chlorideAmmonia, Catalyst (e.g., Pd-based)This compoundNovel
Green Amination 3,5-Difluoro-2-methoxybenzenesulfonyl chlorideAmmonia, WaterThis compoundGreen

Continuous Flow Methodologies for Process Intensification

While specific continuous flow processes for the synthesis of this compound are not extensively detailed in published literature, the principles of process intensification are highly relevant to the broader class of sulfonamide synthesis. Continuous flow reactors offer significant advantages over traditional batch processing, including superior mass and heat transfer, enhanced safety, and greater consistency. nih.gov The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction parameters, which can lead to higher yields and purity. nih.gov

A modern approach that exemplifies these benefits is the electrochemical synthesis of sulfonamides, which can be performed in continuous flow systems. acs.org This method facilitates the direct oxidative coupling of thiols and amines, which are readily available and inexpensive starting materials. nih.govacs.org The reaction is driven by electricity, eliminating the need for sacrificial chemical oxidants, and can be completed in minutes. nih.gov Hydrogen is the only significant byproduct, making it an environmentally benign process. nih.govacs.org Such electrochemical methods, particularly within a flow setup, represent a key strategy for the process intensification of sulfonamide production. nih.gov

Synthesis of Key Precursors and Building Blocks

The construction of this compound is dependent on the availability of highly functionalized aromatic precursors. The primary building blocks include the corresponding fluorinated benzenesulfonyl chloride and various difluorinated intermediates that provide the core structure.

Preparation of Fluorinated Benzenesulfonyl Chlorides

The synthesis of the direct precursor, 3,5-Difluoro-2-methoxybenzenesulfonyl chloride, is a critical step. While this specific compound is commercially available, general synthetic routes for fluorinated benzenesulfonyl chlorides are well-established. bldpharm.combiosynth.com

There are two primary routes to arylsulfonyl chlorides: converting a pre-existing sulfur-substituted compound or directly introducing the chlorosulfonyl group onto the aromatic ring. orgsyn.org

Halogen Exchange: A common method for preparing sulfonyl fluorides, which can be related to sulfonyl chloride synthesis, involves a halogen exchange reaction. For instance, an existing arenesulfonyl chloride can be treated with potassium fluoride (B91410) (KF) or potassium bifluoride (KHF2) to yield the corresponding sulfonyl fluoride. rsc.orggoogle.com This can be facilitated by using a phase transfer catalyst in a suitable solvent like acetonitrile. rsc.org Similarly, fluorinated benzenesulfonyl fluorides can be prepared from chlorobenzenesulfonyl fluorides via chlorine/fluorine exchange using an alkali metal fluoride in a polar aprotic solvent. google.com

From Difluoronitrobenzenes: A two-step procedure can be employed starting from difluoronitrobenzenes. These compounds undergo a regioselective reaction with a thiol, such as phenylmethanethiol, to form a thioether. Subsequent oxidative cleavage of the thioether with chlorine gas yields the desired sulfonyl chloride in good yields. researchgate.net

From Anilines (Sandmeyer-type reaction): The diazotization of a substituted aniline (B41778) followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst is a versatile method for introducing a chlorosulfonyl group onto an aromatic ring. orgsyn.org This approach is particularly useful given the wide availability of substituted anilines. orgsyn.org

Synthesis of Difluorinated Phenol (B47542) and Benzylamine (B48309) Intermediates

The synthesis of the fluorinated aromatic core, which includes phenol and benzylamine functionalities, is foundational.

Difluorinated Phenols: The synthesis of difluorinated phenols, which are precursors to the methoxy-substituted ring system, can be achieved through various standard organic chemistry techniques. These routes often involve the synthesis of a difluorinated aromatic ring followed by the introduction of a hydroxyl group through methods such as nucleophilic aromatic substitution or the hydrolysis of a diazonium salt. Subsequent methylation of the phenolic hydroxyl group provides the required methoxy functionality.

Difluorinated Benzylamines: Halogenated benzylamine derivatives are valuable intermediates for pharmaceuticals and agrochemicals. google.com A common route for their preparation is the reduction of the corresponding halogenated benzonitrile. For example, 2,4,6-trifluorobenzylamine can be prepared from 2,4,6-trifluorobenzonitrile (B12505) using a catalyst like Raney nickel. google.com Another relevant pathway involves the synthesis of difluoroanilines. For instance, 3,5-difluoroaniline (B1215098) can be prepared from 3,5-difluorochlorobenzene by reacting it with ammonia in the presence of a copper catalyst. google.com This aniline can then be further functionalized as needed.

Derivatization and Functionalization Strategies of the 3,5 Difluoro 2 Methoxybenzenesulfonamide Scaffold

Chemical Transformations at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for chemical modification. Its acidic proton can be readily removed by a base, generating a nucleophilic sulfonamidate anion that can react with various electrophiles. This allows for the introduction of a wide array of substituents, significantly altering the parent molecule's steric and electronic properties.

N-alkylation and N-arylation are fundamental transformations for expanding the chemical space around the sulfonamide core. These reactions typically proceed via the nucleophilic substitution of alkyl or aryl halides.

N-Alkylation: This process involves the reaction of the deprotonated sulfonamide with an alkyl halide. The choice of base and solvent is critical for achieving high yields. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), often in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions couple the sulfonamide with an aryl halide (typically a bromide or chloride) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is highly versatile, allowing for the introduction of a diverse range of substituted and heteroaromatic rings.

Reaction Type Reactants Conditions Product
N-Arylation3,5-Difluoro-2-methoxybenzenesulfonamide, 2-Bromo-5-fluoropyrimidinePd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-Dioxane, 110 °CN-(5-Fluoropyrimidin-2-yl)-3,5-difluoro-2-methoxybenzenesulfonamide
N-AlkylationThis compound, 1-(Bromomethyl)-4-methoxybenzeneK₂CO₃, DMFN-(4-Methoxybenzyl)-3,5-difluoro-2-methoxybenzenesulfonamide

The data in this table is illustrative of common synthetic strategies for N-alkylation and N-arylation of sulfonamides and is based on general principles of organic synthesis.

Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This transformation is typically achieved by reacting the sulfonamide with an acyl chloride or anhydride (B1165640) under basic conditions. The resulting N-acylsulfonamides can exhibit different chemical properties and biological activities compared to their N-alkylated or N-arylated counterparts. While specific examples for this compound are not prevalent in readily available literature, the general methodology is a standard practice in organic synthesis.

Modifications on the Difluorinated Aromatic Ring System

The aromatic ring of this compound is electron-deficient due to the presence of two strongly electronegative fluorine atoms and the electron-withdrawing sulfonamide group. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic substitution.

Controlling the position of new substituents on the aromatic ring is a significant challenge in synthetic chemistry. The directing effects of the existing groups on this compound determine the regiochemical outcome of substitution reactions.

Methoxy (B1213986) Group (-OCH₃): Strongly activating and ortho, para-directing.

Fluoro Groups (-F): Weakly deactivating and ortho, para-directing.

Sulfonamide Group (-SO₂NH₂): Strongly deactivating and meta-directing.

The interplay of these competing effects governs the site of substitution. The positions ortho and para to the methoxy group are C6 and C4, respectively. The positions meta to the sulfonamide are C4 and C6. The fluorine atoms are at C3 and C5. Therefore, electrophilic attack is most likely directed to the C4 and C6 positions, influenced by the powerful methoxy group. Nucleophilic substitution, conversely, will target positions activated by electron-withdrawing groups, making the fluorine-substituted carbons potential reaction sites.

Electrophilic Aromatic Substitution (EAS): Due to the presence of multiple deactivating groups (two fluorines and a sulfonamide), the aromatic ring is significantly deactivated towards electrophilic attack. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and may proceed with low yields. The powerful ortho, para-directing influence of the methoxy group would likely direct any incoming electrophile to the C4 or C6 position.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic aromatic substitution. In this reaction, a nucleophile displaces one of the fluorine atoms, which act as leaving groups. The reaction is favored when strong electron-withdrawing groups are ortho or para to the leaving group. In this scaffold, the sulfonamide group activates the fluorine at C3 (ortho) and C5 (para position relative to the C2-methoxy group, but meta to the sulfonamide) for nucleophilic attack. The reaction of polyfluoroarenes with various nucleophiles in the presence of a base like potassium carbonate in DMF is a common method for such transformations.

Reaction Type Position Directing Groups Predicted Reactivity
Electrophilic SubstitutionC4, C6-OCH₃ (ortho, para director)Low, requires harsh conditions
Nucleophilic SubstitutionC3, C5-SO₂NH₂, -F (activating for SₙAr)Favorable with strong nucleophiles

This table summarizes the predicted reactivity based on established principles of aromatic substitution.

Advanced Functionalization Techniques

Modern synthetic methods offer sophisticated tools for the functionalization of complex aromatic systems. While specific applications to the this compound scaffold are not widely documented, techniques such as transition-metal-catalyzed C-H activation could potentially enable site-selective functionalization of the C-H bonds at the C4 and C6 positions, bypassing the traditional limitations of electrophilic aromatic substitution. Similarly, photoredox catalysis could open new pathways for radical-based functionalization. These advanced methods represent a frontier for the future derivatization of this and related scaffolds.

Photocatalytic Approaches for Remote C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. nih.govbeilstein-journals.org Photocatalytic methods, in particular, have emerged as powerful tools for achieving C-H functionalization under mild conditions. rsc.org For scaffolds like this compound, photocatalysis can enable the activation of otherwise unreactive C-H bonds, including those at a distance from the activating functional groups.

Recent studies have demonstrated the utility of the sulfonamide group as a directing element in remote C-H functionalization. nih.gov These reactions often proceed through the formation of a sulfonamidyl radical via a photocatalytic process. This radical can then participate in an intramolecular hydrogen atom transfer (HAT) to activate a remote C(sp³)–H bond, leading to its functionalization. While direct examples on the this compound scaffold are not prevalent in the literature, the principles can be extrapolated from studies on related N-alkylsulfonamides.

One notable strategy involves the use of an acridinium-based organic photocatalyst to generate a sulfonamidyl radical cation from an N-alkylsulfonamide. nih.gov This intermediate then facilitates a 1,5-HAT process, enabling the functionalization of the δ-C–H bond. This approach has been successfully applied to the modification of complex molecules, highlighting its potential for the late-stage functionalization of bioactive compounds. nih.gov The electron-deficient nature of the 3,5-difluoro-2-methoxybenzenesulfonyl group would likely influence the reactivity of the sulfonamide N-H bond and the subsequent radical-mediated processes.

Substrate TypePhotocatalystReagentFunctionalized PositionReference
N-AlkylsulfonamidesAcr+-Mes-ClO4-Various radical trapsRemote C(sp³)–H nih.gov
Sulfonamides(Organic Dye)AlkenesSulfonyl group nih.gov
EnamidesIr(ppy)3N-AllylbromodifluoroacetamidesEnamide C-H rsc.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com For the this compound scaffold, these reactions would typically occur at a position where a halide or a triflate group is installed. Given the structure, functionalization would likely target an additional substituent, for instance, a bromo or iodo group introduced at the 4- or 6-position of the benzene (B151609) ring. The electron-deficient nature of the ring, due to the fluorine and sulfonamide groups, generally enhances its reactivity as an electrophilic coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most versatile cross-coupling methods. chemrxiv.org While direct Suzuki coupling on this compound itself is not documented, extensive research on related aryl sulfonamides and polyfluorinated aromatics provides a strong basis for predicting its reactivity.

For instance, the Suzuki-Miyaura coupling of aryl sulfamates and carbamates has been achieved using nickel catalysts, demonstrating that sulfur-containing functional groups can act as leaving groups under appropriate conditions. nih.gov More relevantly, the coupling of iodo-sulfonamides with boronic acids proceeds efficiently to furnish biaryl sulfonamides. researchgate.net The presence of fluorine atoms on the aromatic ring is generally well-tolerated and can even be advantageous in palladium-catalyzed cross-coupling reactions. mdpi.comrsc.org

ElectrophileNucleophileCatalyst SystemProduct TypeReference
Iodo-sulfonamidesArylboronic acidsPd(PPh₃)₄ / BaseBiaryl sulfonamides researchgate.net
Aryl SulfamatesArylboronic acidsNiCl₂(PCy₃)₂ / BaseBiaryls nih.gov
Aryl Trifluoromethyl SulfonesArylboronic acidsPd(acac)₂ / RuPhos / BaseBiaryls chemrxiv.org
(Fluoroarene)Cr(CO)₃Arylboronic acidsPd₂(dba)₃ / PMe₃ / Cs₂CO₃(Biaryl)Cr(CO)₃ rsc.org

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by palladium. youtube.comorganic-chemistry.orgnumberanalytics.com This reaction is a powerful method for the synthesis of substituted alkenes. For a halogenated derivative of this compound, a Heck reaction would allow for the introduction of a variety of vinyl groups. The electron-withdrawing nature of the substituents on the aromatic ring would be expected to facilitate the oxidative addition step of the catalytic cycle.

Numerous examples in the literature demonstrate the Heck reaction on electron-deficient and sterically hindered aryl halides. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity. organic-chemistry.org While specific conditions for the target scaffold are not available, established protocols for related systems provide a reliable starting point for methodology development.

ElectrophileAlkeneCatalyst SystemProduct TypeReference
Aryl HalidesActivated AlkenesPd(OAc)₂ / Ligand / BaseSubstituted Alkenes organic-chemistry.org
Aryl IodidesStyrenesPd(OAc)₂ / PPh₃ / BaseStilbenes nih.gov
Aryl BromidesVinyl EthersPd(OAc)₂ / dppf / BaseAryl Vinyl Ethers numberanalytics.com

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes. A halogenated this compound derivative would be an excellent substrate for Sonogashira coupling, leading to the formation of highly functionalized alkynyl-substituted benzenesulfonamides.

Research has shown that Sonogashira couplings can be successfully performed on ynamides, which are structurally related to the sulfonamide moiety, to produce urethane- and sulfonamide-terminated conjugated systems. nih.gov Furthermore, the coupling of aryl halides with terminal alkynes is a well-established transformation, with numerous catalyst systems available to accommodate a wide range of functional groups. organic-chemistry.orgrsc.org The reaction can also be performed with arylsulfonium salts as the electrophilic partner. researchgate.netresearchgate.net

ElectrophileAlkyneCatalyst SystemProduct TypeReference
Aryl IodidesTerminal AlkynesPd(PPh₃)₂Cl₂ / CuI / BaseArylalkynes organic-chemistry.orgnih.gov
Vinyl HalidesTerminal AlkynesPd(PPh₃)₄ / CuI / BaseEnynes nih.gov
Triarylsulfonium saltsTerminal AlkynesPd catalyst / CuIArylalkynes researchgate.net
1,2,3-TriiodobenzeneArylacetylenesPd(PPh₃)₄ / CuI / BaseIodinated terphenylacetylenes rsc.org

Mechanistic Investigations of Reactions Involving 3,5 Difluoro 2 Methoxybenzenesulfonamide and Its Intermediates

Elucidation of Reaction Pathways and Energy Landscapes

The elucidation of reaction pathways and their corresponding energy landscapes is a cornerstone of mechanistic chemistry. For reactions involving 3,5-Difluoro-2-methoxybenzenesulfonamide, computational and experimental studies on analogous systems help to delineate the most probable mechanistic routes.

A fundamental question in many organic reactions is whether bond-forming and bond-breaking events occur in a single, concerted step or through a multi-step, stepwise sequence involving discrete intermediates. psiberg.comdifferencebetween.com The choice between these pathways is often dictated by factors such as the nature of the reactants, the solvent, and the presence of catalysts.

In the context of nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions of this compound, the mechanism can be finely balanced between a concerted and a stepwise process. researchgate.netic.ac.uk A stepwise mechanism would proceed through a high-energy intermediate known as a Meisenheimer complex. researchgate.netic.ac.uk However, for many SNAr reactions, particularly those with good leaving groups, a concerted mechanism is often favored. researchgate.net The stability of the potential Meisenheimer intermediate plays a crucial role; if it is significantly stabilized, a stepwise pathway becomes more likely. researchgate.net Computational studies on related fluoroarenes have shown that the reaction mechanism can be tuned from concerted to stepwise by the nature of the substituents on the aromatic ring. ic.ac.uk

The electrochemical synthesis of sulfonamides from thiols and amines has been shown to proceed through several intermediate steps, indicating a stepwise pathway. acs.org Kinetic experiments reveal that the initial rapid oxidation of the thiol to a disulfide is followed by a slower conversion to the sulfonamide, suggesting a multi-step process. acs.org

Reaction TypePotential MechanismKey Factors Influencing PathwaySupporting Evidence
Nucleophilic Aromatic Substitution (SNAr)Concerted or StepwiseStability of Meisenheimer intermediate, nature of leaving group and nucleophile. researchgate.netic.ac.ukKinetic isotope effect studies and computational analysis on analogous systems. researchgate.netic.ac.uk
Electrochemical Sulfonamide SynthesisStepwiseFormation of disulfide and radical cation intermediates. acs.orgKinetic experiments and cyclic voltammetry. acs.org

The identification and characterization of transient species such as intermediates and transition states are paramount for a complete mechanistic understanding. While direct observation of these species is often challenging, their existence and properties can be inferred from a combination of experimental and computational methods.

In the stepwise SNAr mechanism, the Meisenheimer complex is the key intermediate. researchgate.net For reactions of this compound, this would involve the attack of a nucleophile at one of the fluorine-bearing carbons to form a tetrahedral intermediate. The stability of this intermediate is influenced by the electron-withdrawing nature of the sulfonyl group and the remaining fluorine atom.

In metal-catalyzed cross-coupling reactions, aryl-metal complexes are crucial intermediates. nih.gov For example, in a palladium-catalyzed reaction, an oxidative addition step would form a Pd(II)-aryl intermediate. nih.gov The nature of the ligands on the metal center significantly influences the stability and reactivity of these intermediates. gonzaga.edu

Computational studies on the thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), identified several intermediates and products, suggesting that the initial bond cleavage is a key step in the reaction pathway. researchgate.netmdpi.com While the nitro groups in DFTNAN make it significantly different from the title compound, the study highlights the potential for complex reaction pathways involving fluorinated aromatics.

Reaction TypePotential Key IntermediatesPotential Transition StatesMethods for Characterization
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer complexStructures corresponding to the highest energy point on the reaction coordinate for either concerted or stepwise pathways. researchgate.netComputational modeling (DFT), kinetic studies. researchgate.netrsc.org
Metal-Catalyzed Cross-CouplingAryl-metal complexes (e.g., Aryl-Pd(II))Transition states for oxidative addition, transmetalation, and reductive elimination. gonzaga.eduSpectroscopic analysis of reaction mixtures, computational studies. gonzaga.edu
Radical ReactionsAryl radicals, radical cationsTransition states for radical formation and subsequent reactions.Radical trapping experiments, EPR spectroscopy. acs.org

Role of Catalysis in Reaction Mechanisms

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions that would otherwise be unfeasible or inefficient. Both metal-based and organic catalysts can profoundly influence the reaction mechanisms of this compound.

Transition metal catalysis is widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of aryl halides and sulfonates. nih.govmit.edunih.gov

In the context of this compound, the fluorine atoms could potentially be displaced in a palladium-catalyzed cross-coupling reaction. The general mechanism for such a reaction involves an oxidative addition of the aryl-fluorine bond to a low-valent palladium complex, followed by transmetalation with a coupling partner and reductive elimination to afford the product and regenerate the catalyst. gonzaga.edu The use of specific ligands is crucial for the efficiency of these catalytic cycles. nih.gov Nickel catalysts have also been shown to be effective for the amination of aryl chlorides and could potentially be applied to fluorinated substrates. semanticscholar.org Multimetallic catalysis, where two different metal catalysts work in synergy, represents an emerging strategy for selective cross-coupling reactions. nih.gov

A palladium-catalyzed method for the synthesis of aryl sulfonamides from arylboronic acids has been developed, which proceeds under mild conditions and shows good functional group tolerance. nih.govuconn.edu This suggests a potential route for the synthesis of this compound itself or its derivatives.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often with the advantage of being metal-free. mdpi.com Thiourea-based organocatalysts, for example, can activate substrates through hydrogen bonding. researchgate.netnih.gov Mechanistic studies on thiourea-catalyzed reactions have identified both concerted pathways, involving dual hydrogen bond activation, and stepwise pathways that proceed through charged intermediates. nih.gov

For reactions involving the sulfonamide group of this compound, organocatalysts could potentially be employed. For instance, an organocatalytic approach for intermolecular C(sp³)–H amination using an iminium salt as the catalyst has been reported, which could be relevant for reactions involving the sulfonamide nitrogen. researchgate.net

Isotopic Labeling and Crossover Experiment Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. slideshare.netnih.gov Crossover experiments, where two similar but isotopically labeled reactants are allowed to react together, can provide definitive evidence for intermolecular versus intramolecular processes.

Deuterium (B1214612) Isotope Effects on Reaction Rates and Selectivity

Detailed studies on the deuterium isotope effects specifically for reactions involving this compound are not extensively documented in publicly available scientific literature. However, the principles of kinetic isotope effects (KIEs) can be applied to hypothesize how deuterium substitution might influence its reactivity. The kinetic isotope effect is a powerful tool in mechanistic chemistry, revealing whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. youtube.com

A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically substituted atom is cleaved in the rate-limiting step. youtube.com For instance, if a reaction involving this compound proceeded via a mechanism where a C-H bond on the aromatic ring or the methoxy (B1213986) group is broken during the slowest step, replacing that hydrogen with deuterium would be expected to decrease the reaction rate. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break. gla.ac.uk

Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step. youtube.com Secondary isotope effects, which are smaller, can provide information about changes in hybridization at the carbon atom bearing the isotope.

While specific data for this compound is unavailable, studies on other sulfonamides have utilized deuterium labeling to probe reaction mechanisms. For example, electrochemical methods have been developed for the selective deuteration of sulfonamides at the α-position to the sulfur atom, highlighting the potential for using isotopic labeling in this class of compounds. rsc.org

Interactive Data Table: Theoretical Kinetic Isotope Effects for a Hypothetical Reaction

The following table is a hypothetical representation based on general principles of kinetic isotope effects and is not derived from experimental data for this compound.

Hypothetical Reaction Step Involving C-H Bond CleavageExpected kH/kD ValueMechanistic Implication
C-H bond cleavage is the rate-determining step> 2Primary kinetic isotope effect, C-H bond breaking is crucial for the reaction rate.
C-H bond cleavage occurs after the rate-determining step≈ 1No significant primary kinetic isotope effect.
Change in hybridization from sp3 to sp2 at the C-H carbon1.1 - 1.3Normal secondary kinetic isotope effect.
Change in hybridization from sp2 to sp3 at the C-H carbon0.8 - 0.9Inverse secondary kinetic isotope effect.

Differentiation between Intramolecular and Intermolecular Processes

The distinction between intramolecular (occurring within the same molecule) and intermolecular (occurring between different molecules) reaction pathways is fundamental to understanding the mechanism of any chemical transformation. quora.com For a molecule like this compound, which possesses both nucleophilic (e.g., the sulfonamide nitrogen) and electrophilic centers, the possibility of either reaction type exists depending on the reaction conditions and the nature of the reactants.

One common method to differentiate between these processes is through concentration-dependence studies. Intramolecular reactions are typically unimolecular, and their rates are first-order with respect to the reactant concentration. In contrast, intermolecular reactions are often bimolecular or of a higher order, and their rates are dependent on the concentrations of multiple reacting species. Therefore, by varying the initial concentration of this compound and observing the effect on the reaction rate, one can infer the molecularity of the rate-determining step.

Crossover experiments are another powerful technique. In a crossover experiment, two similar but isotopically labeled or structurally distinct substrates are allowed to react together. If only products resulting from the reaction of functional groups within the same molecule are observed, the process is intramolecular. The formation of "crossover" products, where a fragment from one starting molecule has combined with a fragment from the other, is indicative of an intermolecular pathway.

While specific studies detailing such investigations for this compound are not found in the reviewed literature, research on other sulfonamides has demonstrated the formation of both intramolecular and intermolecular cross-links under certain conditions, such as exposure to hypochlorous acid. acs.org For instance, the formation of intramolecular sulfinamides and intermolecular sulfonamides has been observed in peptides containing cysteine and lysine (B10760008) residues. acs.org

Interactive Data Table: Expected Outcomes of Mechanistic Experiments

This table provides a generalized framework for interpreting experimental results to differentiate between intramolecular and intermolecular pathways and is not based on specific experimental data for this compound.

Experimental TechniqueObservation for Intramolecular ProcessObservation for Intermolecular Process
Concentration Dependence Rate is proportional to [Substrate] (First-order kinetics).Rate is proportional to [Substrate]^n where n > 1 (Higher-order kinetics).
Crossover Experiment No formation of crossover products.Formation of crossover products is observed.
Solvent Effects Less sensitive to changes in solvent polarity for cyclization reactions.More sensitive to changes in solvent polarity, especially for reactions involving charge separation.

Advanced Spectroscopic Characterization and Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is indispensable for determining the precise molecular structure of 3,5-Difluoro-2-methoxybenzenesulfonamide in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, would provide an unambiguous assignment of all atoms and their connectivity.

Fluorine-19 NMR (¹⁹F NMR) for Structural Elucidation of Fluorinated Aromatic Systems

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the fluorine atoms at positions 3 and 5, as they are in chemically non-equivalent environments.

The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment; electron-donating groups cause upfield shifts, while electron-withdrawing groups cause downfield shifts. alfa-chemistry.com For aromatic fluorides (Ar-F), chemical shifts typically appear in the range of +80 to +170 ppm relative to CFCl₃ (though sign conventions can vary, with upfield shifts often reported as negative). ucsb.edu In this compound, the methoxy (B1213986) group (-OCH₃) at C2 is electron-donating, while the sulfonamide group (-SO₂NH₂) at C1 is strongly electron-withdrawing.

F at C3: This fluorine is ortho to the electron-donating methoxy group and meta to the electron-withdrawing sulfonamide group. The donating effect of the methoxy group is expected to be dominant, causing a shieldinge effect.

F at C5: This fluorine is meta to both the methoxy and sulfonamide groups.

Due to these differing electronic influences, the two fluorine atoms will have distinct chemical shifts. Both signals are expected to appear as multiplets due to coupling with the aromatic protons (H4 and H6). Specifically, they would likely present as a doublet of doublets or a more complex pattern depending on the magnitude of the various coupling constants (J-coupling).

Predicted ¹⁹F NMR Data for this compound
Nucleus Predicted Chemical Shift (δ, ppm)
F-3More shielded (upfield)
F-5More deshielded (downfield)
Note: Predicted values are based on general principles of substituent effects on aromatic fluorine chemical shifts.

Advanced 2D NMR Techniques: HMBC, HSQC, COSY, and NOESY for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, a cross-peak would be expected between the aromatic protons at H4 and H6, confirming their ortho relationship (four-bond coupling, ⁴JHH). No correlation would be seen for the isolated methoxy protons or the NH₂ protons unless exchange is slow.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). sdsu.eduresearchgate.net It is a highly sensitive method for assigning carbon signals. sdsu.edu

The methoxy protons (~3.7-4.0 ppm) would correlate to the methoxy carbon (~55-65 ppm).

The aromatic protons H4 and H6 would correlate to their respective carbons, C4 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is key for connecting molecular fragments. columbia.eduyoutube.com

Methoxy Group: The methoxy protons would show a strong correlation to the C2 carbon (³JCH), confirming the attachment point of the ether.

Aromatic Ring: The aromatic proton H4 would show correlations to C2, C3, C5, and C6, while H6 would show correlations to C1, C2, C4, and C5. These correlations would definitively place the substituents on the aromatic ring.

Sulfonamide Group: The NH₂ protons could show a correlation to the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. researchgate.net A key expected correlation would be between the methoxy protons (-OCH₃) and the aromatic proton at C6, confirming that the methoxy group is spatially proximate to this position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₇H₇F₂NO₃S), the expected exact mass can be calculated.

Predicted HRMS Data

Ion Formula Calculated m/z
[M+H]⁺ C₇H₈F₂NO₃S⁺ 224.0191
[M+Na]⁺ C₇H₇F₂NNaO₃S⁺ 246.0010

Upon collision-induced dissociation (CID) in the mass spectrometer, the molecule will break apart in a predictable manner. The fragmentation of aromatic sulfonamides often involves the loss of sulfur dioxide (SO₂, 64 Da). nih.gov Other expected fragmentation pathways include the loss of the methoxy group or cleavage of the sulfonamide moiety.

Predicted Key Fragmentation Pathways

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Plausible Fragment Structure
224.0191 SO₂ 160.0460 [M+H-SO₂]⁺ (Rearranged difluoro-methoxy-aniline cation) nih.gov
224.0191 NH₃ 207.0003 [M+H-NH₃]⁺
224.0191 •CH₃ 209.0003 [M+H-CH₃]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

The FT-IR spectrum of this compound would be dominated by strong absorptions from the sulfonamide group. Based on data for benzenesulfonamide (B165840) and related compounds, characteristic bands are expected for the S=O asymmetric and symmetric stretches, S-N stretch, and N-H stretches. chemicalbook.com The presence of the aromatic ring, C-F bonds, and the methoxy ether group will also give rise to distinct signals.

Predicted FT-IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
N-H (Amide) Asymmetric & Symmetric Stretch 3400-3200 Medium / Weak
C-H (Aromatic) Stretch 3100-3000 Medium / Strong
C-H (Methoxy) Asymmetric & Symmetric Stretch 2980-2850 Medium / Medium
S=O (Sulfonyl) Asymmetric Stretch 1370-1330 Strong / Medium
S=O (Sulfonyl) Symmetric Stretch 1180-1160 Strong / Strong
C-F (Aryl) Stretch 1300-1100 Strong / Weak
C-O (Ether) Asymmetric Stretch 1275-1200 Strong / Medium
S-N (Sulfonamide) Stretch 970-930 Medium / Strong

Table is based on standard functional group correlation charts and data from analogous structures like benzenesulfonamide and difluorobenzene derivatives. chemicalbook.comresearchgate.net

Correlating Experimental Vibrational Spectra with Theoretical Predictions

To achieve a more precise assignment of the vibrational modes, experimental FT-IR and Raman spectra can be correlated with theoretical calculations using methods like Density Functional Theory (DFT). uni.lu By computing the vibrational frequencies of the optimized molecular geometry, each experimental band can be assigned to specific atomic motions (e.g., stretching, bending, twisting). This approach helps to resolve ambiguities, especially in the complex fingerprint region (below 1500 cm⁻¹), and can provide insights into the molecule's preferred conformation.

X-ray Crystallography and Solid-State Analysis

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. Should suitable crystals be grown, X-ray diffraction would provide the definitive solid-state structure of the compound.

This analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene (B151609) ring and the substituents.

Molecular Conformation: Determining the rotational orientation (torsion angles) of the methoxy and sulfonamide groups relative to the aromatic ring.

Intermolecular Interactions: Identifying and characterizing hydrogen bonds, which are highly likely to form between the sulfonamide N-H donors and the sulfonyl oxygen acceptors of adjacent molecules. These interactions dictate the crystal packing and influence the physical properties of the solid material. The fluorine atoms may also participate in weaker C-H···F interactions. nih.gov

The resulting 3D structural model would serve as the ultimate benchmark for validating the conformational analyses derived from spectroscopic methods like NOESY and theoretical calculations.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) is a definitive analytical technique for determining the absolute three-dimensional structure of a crystalline material at the atomic level. researchgate.net By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to precisely map the positions of each atom in the molecule and within the crystal lattice. This provides unequivocal data on bond lengths, bond angles, and the exact conformation of the molecule in the solid state. researchgate.net

For this compound, an SC-XRD analysis would reveal the spatial arrangement of the fluoro, methoxy, and sulfonamide substituents around the benzene ring. While specific crystal structure data for this compound is not publicly available, the functional groups present suggest a rich network of intermolecular interactions would be observable. The study of such interactions is crucial for understanding the crystal packing and the resulting physicochemical properties of the material. nih.gov

The primary intermolecular interactions expected in the crystal structure of this compound are driven by its polar functional groups. The sulfonamide moiety is a potent director of crystal packing, as it contains both hydrogen bond donors (the amine N-H group) and strong hydrogen bond acceptors (the sulfonyl S=O oxygen atoms). nih.govresearchgate.net This typically leads to the formation of robust hydrogen-bonded synthons, such as dimers or extended chains, which form the backbone of the supramolecular structure. nih.govacs.org Studies on other sulfonamides confirm that strong intermolecular hydrogen bonds and π-π interactions are often the main forces governing crystal packing. nih.govresearchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound This table is illustrative and based on the functional groups of the molecule.

Interaction Type Donor/Participant 1 Acceptor/Participant 2 Responsible Functional Group(s)
Hydrogen Bond N-H S=O Sulfonamide (-SO₂NH₂)
Hydrogen Bond N-H N (of another sulfonamide) Sulfonamide (-SO₂NH₂)
π-π Stacking Benzene Ring Benzene Ring Aromatic System
Halogen Bond C-F O, N, or π-system Fluoro, Sulfonamide, Aromatic Ring

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used for the characterization of polycrystalline materials. creative-biostructure.com It is a primary tool for identifying the specific crystalline form, or polymorph, of a pharmaceutical compound. rigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability, making their identification and control essential during drug development. creative-biostructure.comnih.gov

The technique works by exposing a finely ground powder sample to a monochromatic X-ray beam. The X-rays are diffracted by the crystal planes in the randomly oriented microcrystals, producing a unique diffraction pattern of peak intensities at specific diffraction angles (2θ). americanpharmaceuticalreview.com This pattern serves as a distinct "fingerprint" for a particular crystal structure. rigaku.comamericanpharmaceuticalreview.com Therefore, if this compound were to exist in multiple polymorphic forms, each would produce a unique PXRD pattern, allowing for their unambiguous differentiation. americanpharmaceuticalreview.com

PXRD is central to polymorph screening, where it is used as the initial method to determine if a new crystalline form has been produced. americanpharmaceuticalreview.com It is also employed in quality control to ensure batch-to-batch consistency and to monitor for any polymorphic transformations during manufacturing or storage. rigaku.com Furthermore, PXRD can distinguish crystalline materials from amorphous solids; an amorphous form does not produce sharp diffraction peaks but instead shows a broad, diffuse "halo," indicating the absence of long-range atomic order. americanpharmaceuticalreview.com

Table 2: Example of Data Presented in a PXRD Pattern This table is a hypothetical representation to illustrate the data format. Actual values would be determined experimentally.

Diffraction Angle (2θ) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
18.8 4.72 60
21.1 4.21 95
25.4 3.50 70

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from ground electronic states to higher energy excited states. It is a valuable tool for analyzing molecules containing chromophores—functional groups capable of absorbing light. quimicaorganica.org

The primary chromophore in this compound is the substituted benzene ring. The UV spectrum of benzene itself is characterized by three absorption bands originating from π→π* transitions, located around 184 nm, 204 nm, and a weaker, vibrationally structured band at 256 nm. spcmc.ac.inhnue.edu.vn When substituents are added to the benzene ring, they can alter the positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands. hnue.edu.vn

For this compound, the following electronic transitions are expected:

π→π* Transitions : These high-intensity transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to antibonding π* orbitals. libretexts.org The presence of substituents on the benzene ring invariably causes a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzene. spcmc.ac.in

n→π* Transitions : These transitions involve exciting a non-bonding electron (n) from a heteroatom into an antibonding π* orbital. libretexts.org The oxygen atoms of the methoxy and sulfonyl groups, as well as the nitrogen of the sulfonamide group, have lone pairs of electrons that can undergo such transitions. These absorptions are typically much lower in intensity than π→π* transitions and may be obscured by the stronger bands. spcmc.ac.in

The analysis of conjugation involves assessing how the substituents modify the electronic system of the chromophore. The methoxy group (-OCH₃) and the fluoro groups (-F) are considered auxochromes with electron-donating resonance effects due to their lone pairs. These groups tend to shift the absorption bands to longer wavelengths (red shift) and increase their intensity. spcmc.ac.in The sulfonamide group (-SO₂NH₂) is generally regarded as an electron-withdrawing group. The combination of electron-donating (methoxy, fluoro) and electron-withdrawing (sulfonamide) groups on the same aromatic ring can lead to significant shifts in the absorption maxima, providing insight into the electronic structure and conjugation within the molecule. up.ac.zaresearchgate.net

Table 3: Expected Electronic Transitions for this compound

Type of Transition Orbitals Involved Molecular Moiety Expected Wavelength Region
π → π* π (bonding) → π* (antibonding) Substituted Benzene Ring 200-300 nm

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods use the principles of quantum mechanics to model the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 3,5-Difluoro-2-methoxybenzenesulfonamide, a DFT study would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. The result is a set of optimized bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT can be used to determine the electronic structure. This includes calculating the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations can generate electron density maps and electrostatic potential maps, which visualize the distribution of charge within the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
Total EnergyValue in HartreesRepresents the total electronic energy of the molecule at its optimized geometry.
HOMO EnergyValue in eVIndicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO EnergyValue in eVIndicates the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO GapValue in eVCorrelates with chemical reactivity and stability.
Dipole MomentValue in DebyeMeasures the overall polarity of the molecule, arising from asymmetrical charge distribution.

Ab Initio Methods in Predicting Molecular Properties and Reactivity

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of empirical data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are often more computationally intensive than DFT but can provide higher accuracy for certain properties.

If applied to this compound, ab initio calculations would serve to predict a wide range of molecular properties with high precision. These include:

Molecular Geometry: Providing a benchmark for the results obtained from DFT.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which correspond to the vibrational modes of the chemical bonds.

Thermochemical Data: Calculating properties such as enthalpy of formation, entropy, and heat capacity.

Polarizability and Hyperpolarizability: Determining how the electron cloud of the molecule is distorted by an external electric field, which is relevant for understanding non-linear optical properties.

The reactivity of the molecule can also be assessed through ab initio methods by calculating parameters like ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively.

Reaction Pathway and Transition State Calculations

While no specific reaction pathways involving this compound have been computationally studied, these theoretical methods are invaluable for understanding how the molecule might be synthesized or how it might react.

Prediction of Energy Profiles and Activation Barriers for Key Transformations

Computational chemists can model a proposed reaction by identifying the structures of the reactants, products, and any intermediates. By calculating the energy of each of these species, an energy profile for the reaction can be constructed. A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate that connects reactants and products.

The energy difference between the reactants and the transition state is the activation barrier (or activation energy). A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction. For a molecule like this compound, this could be used to predict the feasibility of its synthesis from precursor molecules or its potential to undergo further chemical transformations.

Conformational Space Exploration and Dynamics for Reaction Mechanisms

The methoxy (B1213986) group (-OCH₃) and the sulfonamide group (-SO₂NH₂) in this compound can rotate around their single bonds, leading to different spatial arrangements called conformers. Exploring the conformational space is essential because the reactivity and properties of the molecule can depend on its specific conformation.

Computational methods can be used to perform a systematic search for all low-energy conformers. Molecular dynamics (MD) simulations, which model the movement of atoms over time, can provide further insight into the flexibility of the molecule and the transitions between different conformers. This information is critical for understanding which conformer is most likely to be involved in a chemical reaction and how the molecule's flexibility might influence the reaction mechanism.

Molecular Interactions and Intermolecular Forces

The way this compound molecules interact with each other or with other molecules is governed by intermolecular forces. These forces are critical for understanding the physical properties of the compound, such as its melting point, boiling point, and solubility.

Computational studies can quantify the various types of intermolecular interactions:

Hydrogen Bonding: The sulfonamide group contains N-H bonds, making it a potential hydrogen bond donor. The oxygen atoms of the sulfonamide and methoxy groups, as well as the fluorine atoms, can act as hydrogen bond acceptors. Calculations can determine the geometry and strength of these hydrogen bonds.

Van der Waals Forces: These include dispersion forces and dipole-dipole interactions, which are always present between molecules.

π-Interactions: The fluorinated benzene (B151609) ring can participate in π-stacking or other interactions with other aromatic systems.

By modeling a dimer or a small cluster of this compound molecules, the strength and nature of these interactions can be calculated. This would provide a theoretical basis for understanding the compound's solid-state structure and its behavior in different solvent environments.

Hydrogen Bonding Networks and Aromatic Stacking (π-π Interactions)

Quantitative Analysis of Electrostatic and Steric Contributions

A quantitative analysis of the electrostatic and steric contributions to the intermolecular interactions of this compound has not been specifically reported in published research. Such an analysis would typically involve high-level quantum mechanical calculations to determine the molecule's electrostatic potential surface and to partition the interaction energies into their constituent electrostatic, steric (Pauli repulsion), dispersion, and induction components. While the electronegative fluorine atoms and the oxygen atoms of the sulfonamide and methoxy groups are expected to create significant regions of negative electrostatic potential, and the hydrogen atoms of the amine group regions of positive potential, precise quantitative data for this compound is not available.

Spectroscopic Property Predictions

Simulated NMR, IR, and UV-Vis Spectra for Comparison with Experimental Data

There are no published studies presenting simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound that would allow for a direct comparison with experimental data. The simulation of these spectra requires computational chemistry methods, such as Density Functional Theory (DFT), to predict the chemical shifts (NMR), vibrational frequencies (IR), and electronic transitions (UV-Vis). Although these are standard computational techniques, the specific application to and results for this compound have not been documented in the accessible scientific literature. Consequently, data tables comparing simulated and experimental spectroscopic values cannot be provided.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Atom-Economical Synthetic Routes

The synthesis of highly functionalized aromatic compounds like 3,5-Difluoro-2-methoxybenzenesulfonamide is often a multi-step process. researchgate.netnih.gov Future research will prioritize the development of more efficient and sustainable synthetic methodologies. A key objective is to improve atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product.

Microwave-assisted organic synthesis is another promising avenue for accelerating reaction times and improving yields in the synthesis of related methoxy-containing compounds. researchgate.net The application of this technology to the synthesis of this compound could lead to more rapid and efficient production.

Synthetic Strategy Potential Advantages Challenges
Late-Stage C-H FunctionalizationFewer steps, increased atom economy, rapid access to derivatives.Regioselectivity control, catalyst development for specific transformations.
Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced reaction control.Scale-up limitations, potential for localized overheating.
Flow ChemistryPrecise control over reaction parameters, improved safety, potential for automation.Initial setup costs, potential for clogging with solid byproducts.

Exploration of Novel Reactivity Patterns and Catalytic Systems for Functionalization

The unique substitution pattern of this compound, with its electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) group, suggests a rich and underexplored reactivity profile. Future investigations will delve into understanding and exploiting these electronic effects to forge new chemical bonds and create novel derivatives.

A major focus will be on the development of advanced catalytic systems for the selective functionalization of the aromatic ring. Transition metal catalysis, particularly with palladium, rhodium, and copper, has proven effective for C-H activation and cross-coupling reactions on a variety of aromatic substrates. researchgate.netsemanticscholar.org Research will likely target the development of catalysts that can selectively functionalize the C-4 or C-6 positions of the this compound core, opening up new avenues for structure-activity relationship studies.

Furthermore, the sulfonamide moiety itself can be a site for further chemical modification. While many benzenesulfonamides are synthesized from sulfanilamide (B372717) precursors nih.gov, direct functionalization of the sulfonamide nitrogen after the core structure is assembled offers another layer of diversification.

Application of Advanced Computational Tools for Predictive Chemistry and Material Design

The integration of computational chemistry is set to revolutionize the way researchers approach the study of molecules like this compound. In silico methods, including Density Functional Theory (DFT) and molecular docking, are becoming indispensable for predicting molecular properties and guiding experimental work. rsc.org

For this specific compound, computational tools can be employed to:

Predict Reactivity: DFT calculations can elucidate the electron distribution within the molecule, predicting the most likely sites for electrophilic or nucleophilic attack. This can guide the design of new reactions and the selection of appropriate reagents.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of potential reactions, helping to optimize reaction conditions and catalyst design. researchgate.net

Design Novel Inhibitors: If this compound is identified as a hit in a biological screen, molecular docking studies can be used to predict its binding mode to a target protein. rsc.org This information is crucial for the rational design of more potent and selective derivatives.

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. nih.gov

Computational Tool Application in Research Expected Outcome
Density Functional Theory (DFT)Predicting reactivity, elucidating reaction mechanisms.More efficient and selective synthetic routes.
Molecular DockingPredicting protein-ligand interactions.Rational design of potent enzyme inhibitors.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)Predicting biological activity and physicochemical properties.Faster identification of lead compounds with desirable drug-like properties.

Integration with Automated Synthesis and Machine Learning Approaches in Chemical Discovery

The convergence of automated synthesis platforms and machine learning (ML) is poised to accelerate the discovery and optimization of new chemical entities. nih.govmdpi.com These technologies offer the potential to explore vast chemical spaces with unprecedented speed and efficiency.

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, could be programmed to generate a library of derivatives based on the this compound scaffold. youtube.comyoutube.com This would allow for the rapid screening of a wide range of substituents to identify compounds with improved biological activity.

Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions with remarkable accuracy. tue.nlnih.govrsc.org For sulfonamides, ML models are being developed to predict reaction yields and identify optimal reaction conditions. tue.nlnih.gov In the context of this compound, an ML model could be used to:

Predict Successful Reactions: An algorithm could predict the likelihood of success for a proposed reaction, saving time and resources by avoiding unpromising synthetic routes. digitellinc.com

Optimize Reaction Conditions: ML can be used to navigate the complex interplay of solvents, catalysts, and temperatures to find the optimal conditions for a given transformation.

De Novo Design: Generative ML models can propose entirely new molecular structures based on a set of desired properties, potentially leading to the discovery of novel sulfonamide-based drugs with unique mechanisms of action. mdpi.com

The integration of these technologies will create a closed-loop system where ML algorithms design new experiments, automated platforms execute them, and the resulting data is used to further refine the ML models. This iterative cycle of design, synthesis, and analysis promises to dramatically accelerate the pace of chemical discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-difluoro-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A general approach involves sulfonation of a substituted benzene precursor followed by amidation. For fluorinated analogs like 3,5-difluorobenzenesulfonamide, fluorination steps (e.g., using DAST or electrophilic fluorinating agents) are critical. The methoxy group at the 2-position can be introduced via nucleophilic substitution (e.g., using methyl iodide under basic conditions). Reaction optimization should focus on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and purification via recrystallization or column chromatography. Monitoring by TLC or HPLC ensures intermediate stability .
  • Note : While details the synthesis of 5-fluorobenzene-1,2-diamine, analogous steps (e.g., reductive amination, acid catalysis) can be adapted for sulfonamide formation.

Q. How is this compound characterized, and what analytical techniques are essential for structural validation?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for verifying fluorine positions and electronic environments. For example, 19F^{19}\text{F} chemical shifts in 3,5-difluorobenzenesulfonamide analogs typically range between -110 to -120 ppm due to electron-withdrawing effects .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the sulfonamide and methoxy groups.
  • FT-IR : Identifies characteristic S=O (1150–1250 cm1^{-1}) and N-H (3300 cm1^{-1}) stretches.

Q. What are the primary research applications of this compound in biochemical studies?

  • Methodological Answer : Fluorinated benzenesulfonamides are widely explored as carbonic anhydrase (CA) inhibitors . The methoxy group enhances selectivity for specific CA isoforms (e.g., CA XII over CA II) by modulating steric and electronic interactions with the enzyme’s active site. Assays should include:

  • Enzyme Inhibition Kinetics : Measure KiK_i values using stopped-flow CO2_2 hydration assays.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Molecular Docking : Validates substituent positioning relative to zinc-coordinated residues .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its binding affinity to carbonic anhydrase isoforms compared to hydroxyl or methyl analogs?

  • Methodological Answer : The methoxy group’s electron-donating nature increases steric bulk while maintaining hydrogen-bonding potential. Comparative studies with 3,5-difluoro-2-hydroxybenzenesulfonamide (hydroxyl analog) show:

  • CA XII Selectivity : Methoxy derivatives exhibit 5–10x higher selectivity over CA II due to reduced clashes with Thr200 in CA XII.
  • Thermodynamic Profiling : ITC reveals entropy-driven binding for methoxy vs. enthalpy-driven for hydroxyl analogs.
  • Structural Insights : X-ray crystallography of CA-methoxy complexes shows altered water networks near the active site .

Q. How can researchers resolve contradictions in inhibitory potency data for fluorinated benzenesulfonamides across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Conditions : pH variations (e.g., CA activity is pH-sensitive; ensure assays are run at physiological pH 7.4).
  • Enzyme Source : Recombinant vs. tissue-extracted CA isoforms may have post-translational modifications.
  • Compound Purity : Trace impurities (e.g., unreacted intermediates) can skew results. Validate via HPLC and 19F^{19}\text{F} NMR.
  • Statistical Analysis : Use multivariate regression to account for variables like buffer ionic strength .

Q. What strategies are effective for designing derivatives of this compound to enhance blood-brain barrier (BBB) penetration for neurological targets?

  • Methodological Answer : Key modifications include:

  • Lipophilicity Adjustment : Introduce trifluoromethyl groups to increase logP while retaining solubility via sulfonamide ionization.
  • Prodrug Approaches : Mask the sulfonamide as an ester (e.g., tert-butyl ester) for passive BBB transport, followed by enzymatic hydrolysis.
  • In Silico Modeling : Predict BBB permeability using tools like MOE or Schrödinger’s QikProp, focusing on polar surface area (<90 Å2^2) and molecular weight (<450 Da) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.